molecular formula C8H9NO3 B6617842 2-azaspiro[4.4]nonane-1,3,6-trione CAS No. 1539671-77-6

2-azaspiro[4.4]nonane-1,3,6-trione

Cat. No.: B6617842
CAS No.: 1539671-77-6
M. Wt: 167.16 g/mol
InChI Key: FAGCIEYYGNXINV-UHFFFAOYSA-N
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Description

2-Azaspiro[4.4]nonane-1,3,6-trione is a specialized spirocyclic scaffold of significant interest in organic and medicinal chemistry. Compounds featuring the 1-azaspiro[4.4]nonane skeleton are recognized for their presence in biologically active molecules and natural products, serving as a crucial core structure in various research applications . The spirocyclic framework is a key structural motif in several Cephalotaxus alkaloids, which have demonstrated potent antiproliferative activities against cancer cells; notably, homoharringtonine, an ester derivative containing this system, has been approved for the treatment of chronic myeloid leukemia . This structural class has also shown promise in other therapeutic areas, including as inhibitors of the hepatitis C virus and as agonists of nicotinic acetylcholine receptors . Researchers utilize this and related spirocyclic frameworks to explore novel synthetic methodologies, such as domino radical bicyclization and phosphine-catalyzed [3+2] cycloadditions, for the efficient construction of complex molecules . The three carbonyl groups at the 1, 3, and 6 positions provide distinct handles for synthetic modification, enabling its application in the development of novel chemical entities and diverse compound libraries. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-azaspiro[4.4]nonane-1,3,9-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-5-2-1-3-8(5)4-6(11)9-7(8)12/h1-4H2,(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGCIEYYGNXINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Cyclization Strategies

Intramolecular cyclization remains the cornerstone of 2-azaspiro[4.4]nonane-1,3,6-trione synthesis. A representative approach involves the condensation of cyclohexenone derivatives with maleimide in the presence of p-toluenesulfonic acid and isopropenyl acetate . This reaction proceeds via a Michael addition followed by cyclization, forming the spiro framework. For instance, heating cyclohex-2-en-1-one with maleimide at 80–90°C for 12 hours yields an intermediate acetate, which is subsequently hydrolyzed using aqueous ammonia to generate the target trione .

Key variables influencing this method include:

  • Temperature : Elevated temperatures (>80°C) accelerate ring closure but risk side reactions like over-oxidation.

  • Catalyst loading : p-Toluenesulfonic acid (1–2 mol%) optimizes reaction kinetics without promoting decomposition .

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability, whereas nonpolar solvents improve cyclization efficiency .

Catalytic Ring-Closure Techniques

Transition metal catalysts have emerged as pivotal tools for constructing the spiro core. A nickel-catalyzed [4+2] cycloaddition between nitroalkenes and carbonyl compounds has been adapted for this synthesis . For example, reacting 3-nitropentane with acrolein in the presence of a copper-ammonium complex induces nitro group reduction and subsequent spiroannulation, achieving yields up to 75% .

Mechanistic insights :

  • Nitroalkene activation : The nitro group coordinates to the metal catalyst, facilitating conjugate addition.

  • Cyclization : Intramolecular attack by the enolate forms the spiro center.

  • Rearomatization : Acidic workup eliminates water, stabilizing the trione structure .

Catalyst SystemSubstrateYield (%)Reaction Time (h)
Cu-NH₃ complex3-Nitropentane755
Ni(acac)₂Cyclohexenone-maleimide adduct688
Pd/CBromoalkyl intermediates6212

Multi-Step Synthesis via Bromoalkyl Intermediates

A sequential alkylation-cyclization strategy enables precise control over substituent placement. Derivatives of this compound are synthesized by treating imide precursors with dibromoalkanes under basic conditions . For instance, reacting 4-aza-tricyclo[5.2.2.0²,⁶]undecane-3,5,8-trione with 1,3-dibromopropane and anhydrous K₂CO₃ in butanone produces a bromopropyl intermediate, which undergoes nucleophilic substitution with arylpiperazines to yield functionalized spiro compounds .

Critical parameters :

  • Base selection : Anhydrous K₂CO₃ minimizes hydrolysis of bromoalkyl reagents.

  • Solvent choice : Butanone balances solubility and reaction temperature (reflux at 100°C) .

  • Purification : Column chromatography (chloroform/methanol) isolates products with >95% purity .

Stereochemical Control and Challenges

The spiro center’s configuration profoundly influences the compound’s biological activity, necessitating stereoselective synthesis. Asymmetric catalysis using chiral phosphine ligands (e.g., BINAP) with palladium achieves enantiomeric excess (ee) up to 88% . However, competing pathways often lead to diastereomer formation, requiring meticulous optimization:

  • Temperature modulation : Lower temperatures (-20°C) favor kinetic control, enhancing ee.

  • Additive effects : Triethylamine suppresses protonation, preserving enantioselectivity .

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of dominant methods:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Intramolecular cyclization70–7590–95ModerateHigh
Catalytic cycloaddition65–7585–90HighModerate
Multi-step alkylation60–6895–98LowLow

Key observations :

  • Intramolecular cyclization offers the best balance of yield and cost for industrial applications.

  • Catalytic methods, while scalable, require expensive metal catalysts.

  • Multi-step routes suit small-scale production of derivatives but suffer from lengthy protocols .

Characterization and Analytical Data

Successful synthesis is confirmed through spectroscopic and chromatographic analysis:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.08 (s, 3H), 1.15 (s, 3H), 1.36–1.79 (m, 8H), 3.45 (q, 1H) .

  • IR (neat) : Peaks at 3289 cm⁻¹ (N-H stretch), 1737 cm⁻¹ (C=O), 1241 cm⁻¹ (C-N) .

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30) .

Chemical Reactions Analysis

2-Azaspiro[4.4]nonane-1,3,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.

Common reagents and conditions used in these reactions include hydrogen, palladium catalysts, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Drug Discovery

Overview : 2-Azaspiro[4.4]nonane-1,3,6-trione serves as a valuable building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow for modifications that can enhance biological activity.

Case Studies :

  • Antitumor Agents : Research has indicated that derivatives of this compound exhibit significant antitumor activity. For instance, studies have shown that specific modifications can lead to compounds with enhanced potency against cancer cell lines .
  • Anti-inflammatory Agents : The compound has been utilized in the development of anti-inflammatory drugs. Its ability to interact with specific molecular targets allows for the modulation of inflammatory pathways .
Application TypeExamples of Compounds DevelopedBiological Activity
AntitumorN-phenylamino derivativesSignificant cytotoxicity
Anti-inflammatoryModified azaspiro derivativesReduced inflammation markers

Materials Science

Overview : In materials science, this compound is investigated for its potential in developing new materials with unique properties.

Applications :

  • Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
  • Nanomaterials : Research is ongoing into using this compound in the synthesis of nanostructured materials for applications in electronics and photonics .
Material TypeProperties EnhancedPotential Applications
PolymersIncreased tensile strengthCoatings, composites
NanomaterialsImproved conductivitySensors, electronic devices

Electrochemistry

Overview : The unique structural features of this compound make it suitable for various electrochemical applications.

Research Findings :

  • Electrochemical Sensors : Studies have shown that this compound can be used in the development of sensors for detecting specific ions or molecules due to its redox-active nature.
  • Energy Storage Devices : Its application in batteries and supercapacitors is being explored to improve energy density and charge-discharge rates .
Application TypeFunctionalityBenefits
Electrochemical SensorsDetection of ions/moleculesHigh sensitivity
Energy Storage DevicesImproved charge capacityEnhanced performance

Mechanism of Action

The mechanism of action of 2-azaspiro[4.4]nonane-1,3,6-trione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Azaspiro[4.4]nonane-1,3-dione Derivatives

  • Structural Features: The [4.4] spiro ring system provides a compact, rigid scaffold. Derivatives often include substituents on the nitrogen or cyclohexane ring (e.g., N-phenylamino, benzyloxy groups).
  • Biological Activity: Anticonvulsant Activity: N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione showed an ED50 of 23 mg/kg in the subcutaneous metrazole (sc. Met) test, outperforming valproate in some models . Receptor Affinity: N-[(4-arylpiperazin-1-yl)-alkyl] derivatives exhibit moderate 5-HT1A and 5-HT2A receptor binding, suggesting dual mechanisms of action .
  • SAR Insights : Methyl or trifluoromethyl groups at the aryl moiety enhance activity, while larger substituents increase neurotoxicity .

2-Azaspiro[4.5]decane-1,3-dione

  • Structural Features : A larger [4.5] spiro ring system introduces greater conformational flexibility compared to the [4.4] analog.
  • Biological Activity: N-(3-methylphenyl)-amino-2-azaspiro[4.5]decane-1,3-dione demonstrated an ED50 of 205 mg/kg in the maximal electroshock seizure (MES) test, indicating reduced potency relative to [4.4] derivatives . Benzo-fused analogs (e.g., [7,8-f]benzo-2-azaspiro[4.5]decane-1,3-dione) showed improved efficacy (ED50 = 23 mg/kg) but higher neurotoxicity .

3-Phenyl-1-oxa-3-azaspiro[4.5]decane-2,4,8-trione

  • Structural Features : Incorporates an oxygen atom and phenyl group, forming a tricyclic system with three ketone groups.
  • Synthesis : Synthesized via thermal condensation at 160°C for 120 hours, yielding a crystalline solid with defined stereochemistry .

Benzo-Fused Derivatives

  • Example: Benzo-2-azaspiro[4.4]nonane compounds (e.g., from Helioeast Pharmaceutical) are patented for undisclosed therapeutic uses, likely targeting neurological or metabolic disorders .
  • Advantage : Fusion with aromatic rings improves lipophilicity (CLOGP ~3.5), enhancing blood-brain barrier penetration .

Data Tables

Table 1. Comparative Anticonvulsant Activity of Spirocyclic Diones

Compound Spiro Ring Substituents ED50 (mg/kg) Neurotoxicity (TD50) Reference
N-(4-methylphenyl)-amino-[4.4]-dione [4.4] 4-methylphenyl 23 (sc. Met) >100
N-(3-methylphenyl)-amino-[4.5]-dione [4.5] 3-methylphenyl 205 (MES) 30
[7,8-f]Benzo-[4.5]-dione [4.5] 3-trifluoromethylphenyl 23 (MES) 30

Table 2. Physicochemical and Structural Comparison

Compound Spiro Ring logP (CLOGP) Molecular Weight Key Structural Feature
2-Azaspiro[4.4]nonane-1,3-dione [4.4] 2.1 195.2 Compact, rigid scaffold
2-Azaspiro[4.5]decane-1,3-dione [4.5] 2.8 209.3 Flexible, larger cavity
Benzo-2-azaspiro[4.4]nonane [4.4] 3.5 285.3 Aromatic fusion for lipophilicity

Key Research Findings

Ring Size and Activity : The [4.4] spiro system generally offers superior anticonvulsant potency over [4.5] analogs, likely due to optimal steric constraints for target binding .

Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF3) at the para or meta positions of aryl substituents enhance activity but may increase neurotoxicity .

Unexpected Activity: The spirododecane analog 2g, despite structural bulk, showed anticonvulsant activity, suggesting non-classical binding modes .

Catalytic Applications: 1-Azaspiro[4.4]nonane-6-one derivatives serve as chiral ligands in asymmetric catalysis, achieving 86% enantiomeric excess in hydrogenation reactions .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR are critical for confirming spirocyclic connectivity and substituent positions. For example, coupling constants in 1H^{1}\text{H}-NMR can differentiate axial vs. equatorial protons in the spiro system .
  • X-ray Crystallography : Resolves absolute stereochemistry, as shown in studies of anticonvulsant-active derivatives .
  • Mass Spectrometry : High-resolution MS validates molecular formulas, particularly for novel analogs .

Q. Advanced Applications :

  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to correlate with reactivity or biological activity .
  • Molecular Dynamics Simulations : Model interactions with biological targets (e.g., ion channels) to guide SAR studies .

What strategies address stereochemical challenges in synthesizing the spirocyclic core of this compound?

Q. Advanced Research Focus

  • Chiral Catalysts : Asymmetric catalysis using organocatalysts or metal complexes (e.g., Ru or Rh) enables enantioselective formation of the spiro center .
  • Dynamic Kinetic Resolution : Applied in fredericamycin A synthesis to control stereochemistry during radical cyclization .
  • Protecting Group Strategies : Temporary protection of reactive carbonyl groups prevents unwanted side reactions during ring formation .

Data Contradictions : Discrepancies in reported diastereomeric ratios may arise from solvent polarity or counterion effects, requiring careful replication of conditions .

How do structural modifications to this compound influence its pharmacological activity?

Q. Advanced Research Focus

  • Substituent Effects : Adding electron-withdrawing groups (e.g., -NO2_2) at the 3-position enhances anticonvulsant activity by modulating ion channel binding .
  • Ring Expansion : Derivatives with a [4.5]decane system show reduced toxicity compared to the [4.4]nonane core, suggesting steric factors impact off-target interactions .
  • Pro-drug Design : Esterification of the trione moiety improves bioavailability, as seen in analogs with methyl or benzyl groups .

Methodological Insight : SAR studies should combine in vitro assays (e.g., GABAA_A receptor binding) with pharmacokinetic profiling to balance potency and ADME properties .

What computational approaches predict the reactivity and biological interactions of this compound derivatives?

Q. Advanced Research Focus

  • Docking Studies : Molecular docking with homology models of target proteins (e.g., sodium channels) identifies key binding residues for rational design .
  • QSAR Modeling : Quantitative structure-activity relationships using descriptors like LogP and polar surface area correlate with anticonvulsant ED50_{50} values .
  • Metadynamics Simulations : Reveal transition states in spirocycle formation, guiding catalyst selection for stereocontrol .

Validation : Cross-validate computational predictions with experimental data (e.g., IC50_{50} measurements) to refine models .

How can researchers resolve contradictions in biological activity data across studies of this compound analogs?

Q. Advanced Research Focus

  • Standardized Assays : Variability in seizure models (e.g., MES vs. scPTZ) may explain discrepancies; use unified protocols for comparability .
  • Batch Analysis : Impurities in synthetic batches (e.g., residual solvents) can skew results; enforce HPLC purity thresholds (>98%) .
  • Meta-Analysis : Pool data from multiple studies to identify trends obscured by small sample sizes .

Case Study : Conflicting reports on cyclohexyl-substituted derivatives were resolved by identifying differential metabolism in rodent vs. human liver microsomes .

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